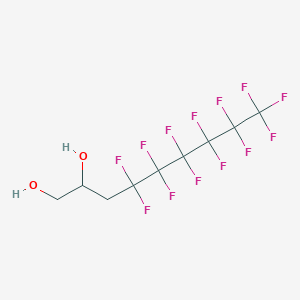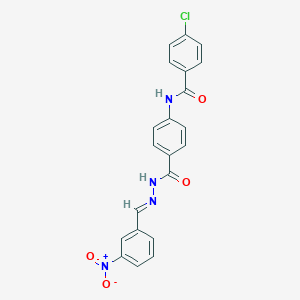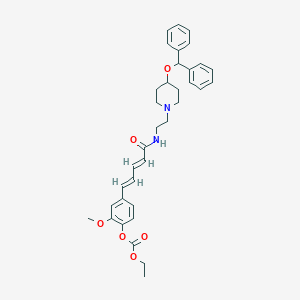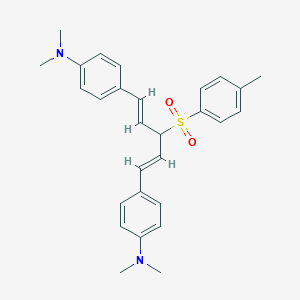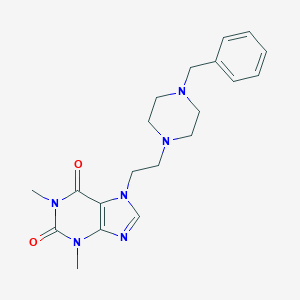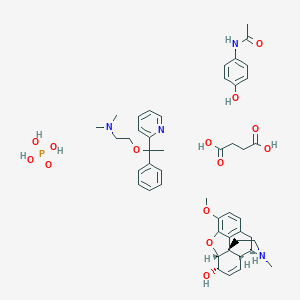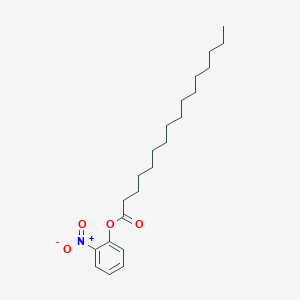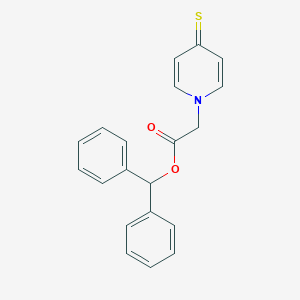
2-Bromo-4-(3-methoxyphenyl)-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(3-methoxyphenyl)-1-butene, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Butene-1 and Alphabutol Optimization
Butene-1, an essential compound used to regulate the density of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), is produced through various processes, including Alphabutol technology. Recent developments focus on optimizing the ethylene dimerization technique to enhance Butene-1 selectivity using different types of catalysts. Research has identified operational challenges, such as fouling in the Alphabutol process, indicating opportunities for improving ethylene dimerization technology, particularly in operational processes and conditions to increase butene-1 selectivity and extend the runtime of heat exchangers (Alenezi, Manan, & Zaidel, 2019).
Methoxyphenols in the Environment
Methoxyphenols, including derivatives from 2-Bromo-4-(3-methoxyphenyl)-1-butene, are emitted from lignin pyrolysis and serve as potential tracers for biomass burning, particularly wood burning. Their atmospheric reactivity has gained attention, with studies focusing on their gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation. Research emphasizes the need for further investigation into their environmental fate, degradation mechanisms, and ecotoxicity, highlighting significant knowledge gaps in their occurrence, analysis, and impact on air quality (Liu, Chen, & Chen, 2022).
Catalysis and Organic Synthesis
Catalysis plays a critical role in organic synthesis, with metal cation-exchanged clays serving as effective catalysts for various reactions. Studies on metal cation-exchanged montmorillonite and fluor-tetrasilicic mica highlight their use in organic synthesis reactions such as Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation. These catalysts offer a sustainable and reusable option for facilitating organic synthesis, underscoring the importance of exploring alternative catalytic materials and methods (Tateiwa & Uemura, 1997).
Charge Transport and Recombination in Organic Solar Cells
The understanding of charge carrier transport and recombination is essential for the development of efficient organic solar cells. Studies on thermally treated bulk-heterojunction solar cells have compared the carrier mobility and bimolecular recombination coefficient in different materials, highlighting the superior performance of certain blends. These insights are crucial for improving photocurrent and power conversion efficiency in organic solar cells, guiding future research towards optimizing material properties and device architectures (Pivrikas, Sariciftci, Juska, & Österbacka, 2007).
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
Sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
1-(3-bromobut-3-enyl)-3-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8H,1,6-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAZESUVPHEJHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641184 |
Source


|
| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104997-02-6 |
Source


|
| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
